2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide
Overview
Description
2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Researchers developed an efficient approach for the preparation of S-1H-benzo[d]imidazol-2-yl 2hydrazinylethanethioate and its derivatives, evaluating their biological activity against different strains of bacteria, fungi, and antitubercular agents (Desai, Patel, & Patel, 2016).
Anticancer Applications
- A study synthesized benzimidazoles bearing oxadiazole nucleus as anticancer agents, showing significant to good anticancer activity in vitro (Rashid, Husain, & Mishra, 2012).
Inhibitors for TNF-alpha Converting Enzyme
- Novel benzamides with 2-substituted-1H-benzo[d]imidazol-1-yl)methyl were found to be potent selective inhibitors of TNF-alpha Converting Enzyme (TACE), showing potential for oral bioavailability (Ott et al., 2008).
Antimicrobial Activity
- Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).
Novel Approaches in Synthesis
- A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles (Veltri et al., 2018).
Anti-Hypertension and Anti-Tumor Effects
- A novel compound was synthesized acting as an AT1 receptor antagonist with both anti-hypertension and anti-tumor effects, showing significant growth inhibition activity (Bao et al., 2015).
Antibacterial and Antifungal Studies
- Studies on novel thiazolidinone and their biological activities included synthesizing compounds that exhibited notable antibacterial and antifungal activities (Bhatt, Nimavat, & Vyas, 2013).
Corrosion Inhibition Studies
- Imidazole-based molecules, including derivatives of 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, were applied as corrosion inhibitors of carbon steel in acidic medium, showing a significant increase in corrosion inhibition efficiency (Costa et al., 2021).
Fluorescent Probes for Bio-Imaging
- The assembly of a luminescent Zn5 cluster from derivatives of benzo[d]imidazol-2-yl showed potential as a fluorescent probe for bio-imaging, useful in detecting small tumors (Zeng et al., 2016).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 2-(1h-benzo[d]imidazol-2-yl)ethanethioamide, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its various biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects that contribute to its therapeutic potential .
Result of Action
It is suggested that the compound’s interaction with its targets leads to changes at the molecular and cellular levels that result in its various biological activities .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURXFMBQTXIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407119 | |
Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61689-98-3 | |
Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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